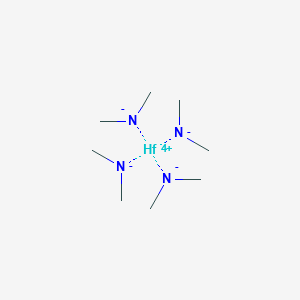
Tetrakis(dimethylamido)hafnium(IV)
説明
Tetrakis(dimethylamido)hafnium(IV) is an organometallic compound consisting of a central hafnium atom (Hf) surrounded by four dimethylamido ligands . It is commonly used as a CVD/ALD precursor to produce high-quality Hf thin films .
Synthesis Analysis
An amine-elimination pathway has been used to produce two new hafnium compounds starting from the tetrakis(dimethylamido)hafnium(IV) complex . This study provided insights into the analysis of the initial precursor adsorption mechanism for other types of precursors .Molecular Structure Analysis
The molecular structure of Tetrakis(dimethylamido)hafnium(IV) is represented by the formula [(CH3)2N]4Hf . Its molecular weight is 354.79 .Chemical Reactions Analysis
Tetrakis(dimethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of Hafnium Oxide nanolaminates, which are used as a replacement for Silicon oxide in semiconductor devices .Physical And Chemical Properties Analysis
Tetrakis(dimethylamido)hafnium(IV) is a low-melting solid with a melting point of 26-29 °C (lit.) . It has a density of 1.098 g/mL at 25 °C . The molecular weight of Tetrakis(dimethylamido)hafnium(IV) is 354.79 .科学的研究の応用
Atomic Layer Deposition (ALD) Precursor
Tetrakis(dimethylamido)hafnium(IV) is used as an ALD precursor for the deposition of hafnium oxide thin films . These thin films are crucial for advanced semiconductor devices . The ALD process using this compound shows gradual saturation for TDMAH exposure pulse .
Synthesis of Hafnium Oxide Thin Films
Hafnium oxide (HfO2) thin films can be synthesized from tetrakis(dimethylamino) hafnium (TDMAH) and ozone (O3) by atomic layer deposition (ALD) on 200 mm silicon wafers . This method has achieved 100% step coverage for 100nm trenches with an aspect ratio of 35 .
Fabrication of Polymer-Derived Ceramic Nanocomposites
This compound can also be used as a precursor to fabricate polymer-derived ceramic nanocomposites . These nanocomposites have a wide range of applications in various fields due to their unique properties.
Production of Homogeneous and Smooth HfS2 Layers
The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner . This method yielded films with wafer-sized uniformity and controlled properties .
Catalyst for Selective 1-O-Deacetylation of Peracetylated Saccharides
Hafnium (IV) triflate, which can be derived from tetrakis(dimethylamino)hafnium(IV), acts as a potent catalyst for selective 1-O-deacetylation of peracetylated saccharides .
Catalyst for Catalytic 1,4-Dearomative Additions of Pyridines and Quinolines
Trivalent Zirconium and Hafnium Metal-Organic Frameworks, which can be derived from tetrakis(dimethylamino)hafnium(IV), are used for Catalytic 1,4-Dearomative Additions of Pyridines and Quinolines .
作用機序
Target of Action
Tetrakis(dimethylamido)hafnium(IV), also known as Hafnium, tetrakis(dimethylamino)- or TDMAH, is an organometallic compound . The primary target of this compound is the deposition of hafnium oxide thin films for advanced semiconductor devices .
Mode of Action
TDMAH is commonly used as a Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) precursor . It interacts with its targets by depositing high-quality hafnium oxide thin films . The compound consists of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2) .
Biochemical Pathways
The specific biochemical pathways affected by TDMAH are related to the deposition of hafnium oxide thin films . These thin films are crucial in the manufacturing of advanced semiconductor devices .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDMAH are not typically discussed in the context of pharmacokinetics, it’s important to note that the compound is a low-melting solid with a density of 1.098 g/mL at 25 °C .
Result of Action
The result of TDMAH’s action is the production of high-quality hafnium oxide thin films . These films are used in advanced semiconductor devices . The compound can also be used to fabricate polymer-derived ceramic nanocomposites .
Action Environment
TDMAH is sensitive to environmental factors. It’s a moisture-sensitive compound that should be stored in a cold environment . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . These precautions help to maintain the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
Tetrakis(dimethylamido)hafnium(IV) is used as an atomic layer deposition (ALD) precursor for the deposition of hafnium oxide thin films for advanced semiconductor devices . This suggests that it will continue to play a significant role in the development of advanced semiconductor devices in the future.
特性
IUPAC Name |
dimethylazanide;hafnium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLGGWPMIDHSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24HfN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19782-68-4, 19962-11-9 | |
| Record name | Hafnium, tetrakis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamido)hafnium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hafnium tetrakis(dimethylazanide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)



![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)





